molecular formula C15H32N2O5 B061155 tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate CAS No. 194920-62-2

tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate

Cat. No.: B061155
CAS No.: 194920-62-2
M. Wt: 320.42 g/mol
InChI Key: WHHYAYNALHPDGJ-UHFFFAOYSA-N
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Description

Tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate is a useful research compound. Its molecular formula is C15H32N2O5 and its molecular weight is 320.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate, commonly referred to by its CAS number 194920-62-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₃₂N₂O₅
  • Molecular Weight : 320.43 g/mol
  • CAS Number : 194920-62-2
  • Purity : 97% .

The compound functions primarily as a PROTAC (Proteolysis Targeting Chimera) , which is a novel approach in targeted protein degradation. PROTACs utilize bifunctional molecules to recruit E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent proteasomal degradation. This mechanism allows for the selective degradation of proteins that are otherwise difficult to inhibit with traditional small molecules .

In Vitro Studies

  • Target Engagement : Studies have shown that tert-butyl carbamate derivatives can effectively engage target proteins, leading to significant degradation rates. For instance, when tested in various cancer cell lines, the compound demonstrated enhanced binding affinity and selectivity towards bromodomain-containing proteins, which are implicated in cancer progression .
  • Cytotoxicity : The cytotoxic effects of this compound were evaluated across multiple cell lines. Results indicated that it exhibits a dose-dependent response, with significant reductions in cell viability observed at higher concentrations. Specifically, in leukemia models, the compound induced apoptosis through the downregulation of key oncogenes such as c-MYC .

Case Studies

  • Study on BET Family Proteins : In a study focusing on BET (Bromodomain and Extra-Terminal domain) family proteins, tert-butyl carbamate was shown to selectively degrade BRD4 in T-cell acute lymphoblastic leukemia (T-ALL) models. The compound's efficacy was compared with traditional BET inhibitors, revealing superior performance in initiating apoptosis and reducing tumor burden in vivo .
  • Human Carbonic Anhydrase II : Another investigation assessed the compound's effects on human carbonic anhydrase II (hCAII), a metalloenzyme critical for physiological processes. The study found that the compound induced rapid degradation of hCAII within hours of exposure, demonstrating prolonged activity that could be beneficial for therapeutic applications targeting metabolic pathways .

Data Table: Summary of Biological Activities

Activity Observation
Target EngagementHigh binding affinity to BRD4 and hCAII
CytotoxicityDose-dependent reduction in cell viability
Apoptosis InductionSignificant apoptosis in T-ALL models
MechanismPROTAC-mediated ubiquitination and degradation

Safety Profile

The safety profile of this compound indicates moderate toxicity under certain conditions. Hazard statements include risks of skin irritation and respiratory issues upon inhalation or skin contact. Proper handling and storage conditions are recommended to mitigate these risks .

Properties

IUPAC Name

tert-butyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32N2O5/c1-15(2,3)22-14(18)17-7-5-9-20-11-13-21-12-10-19-8-4-6-16/h4-13,16H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHYAYNALHPDGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOCCOCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475305
Record name Boc-TOTA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194920-62-2
Record name Boc-TOTA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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